(S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine

11β-HSD1 inhibition metabolic disorder research asymmetric synthesis

Essential chiral building block for 11β-HSD1 inhibitor scaffolds (US20100331320A). (S)-configuration critical for target binding; racemic or (R)-enantiomer non-substitutable. Bromine enables late-stage Suzuki coupling; ortho-methyl group modulates sterics for optimal regioselectivity. Supply chain validated with multiple vendors, 98% purity standard.

Molecular Formula C9H12BrN
Molecular Weight 214.10
CAS No. 1213105-63-5
Cat. No. B3365235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine
CAS1213105-63-5
Molecular FormulaC9H12BrN
Molecular Weight214.10
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)C(C)N
InChIInChI=1S/C9H12BrN/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m0/s1
InChIKeyGMCHYPOMQPPOJT-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine (CAS 1213105-63-5): Chiral Amine Building Block for 11β-HSD1 Inhibitor Synthesis


(S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine (CAS 1213105-63-5) is a chiral primary amine featuring a stereogenic benzylic carbon, a para-bromo substituent, and an ortho-methyl group on the phenyl ring. Its molecular formula is C9H12BrN, with a molecular weight of 214.10 g/mol and a computed XLogP3 of 2.2 [1]. The bromine moiety provides a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group contributes to steric and electronic modulation of the aromatic ring [2]. The (S)-configured benzylic amine serves as a critical chiral intermediate in asymmetric synthesis, with documented application in the preparation of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for metabolic disorder research [3].

Why (S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine Cannot Be Replaced by Racemic Mixtures or Alternative Aryl Bromo Amines in Chiral Synthesis


Substitution of (S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine with generic alternatives introduces structural deviations that compromise downstream synthetic utility. The racemic (R/S) mixture lacks the stereochemical purity required for asymmetric synthesis of enantiopure 11β-HSD1 inhibitors, as chirality at the benzylic carbon directly influences the stereochemical outcome of subsequent transformations [1]. The (R)-enantiomer (CAS 1037090-26-8) is not a functional substitute—it is documented for distinct research applications, primarily as a building block for neurological disorder targets via receptor-binding studies , not as an intermediate for 11β-HSD1 inhibitor synthesis. Structurally similar alternatives lacking the ortho-methyl group, such as (R)-1-(4-bromophenyl)ethylamine, alter steric and electronic properties critical for cross-coupling regioselectivity . Homologs with modified alkyl chains (e.g., 1-(4-bromo-2-methylphenyl)propan-2-amine or 1-(4-bromo-2-methylphenyl)methanamine) introduce different spatial geometries that affect binding pocket compatibility in the final inhibitor scaffold. These distinctions render generic substitution scientifically invalid for applications requiring the precise (S)-configuration and 4-bromo-2-methyl substitution pattern.

(S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine (CAS 1213105-63-5): Comparative Evidence for Scientific Selection


(S)-Enantiomer vs. (R)-Enantiomer: Divergent Target Application Profiles in Pharmaceutical Intermediate Synthesis

The (S)-enantiomer (CAS 1213105-63-5) is specifically identified as the key chiral intermediate for synthesizing 11β-HSD1 inhibitors, a target enzyme critical for cortisol regeneration in metabolic tissues and a validated therapeutic axis for obesity, insulin resistance, and metabolic syndrome [1]. In contrast, the (R)-enantiomer (CAS 1037090-26-8) is documented primarily for receptor-binding studies targeting neurological disorders, with no documented application in 11β-HSD1 inhibitor synthesis . The enantiomeric differentiation is absolute: the (S)-configuration is required for the stereochemical integrity of the final 11β-HSD1 inhibitor scaffold, while the (R)-enantiomer yields biologically inactive or off-target stereoisomers when incorporated into the same synthetic pathway.

11β-HSD1 inhibition metabolic disorder research asymmetric synthesis

Stereochemical Purity: (S)-Enantiomer Chiral Configuration vs. Racemic Mixture in Asymmetric Transformations

The (S)-enantiomer possesses a defined stereochemical configuration at the benzylic carbon, with the chiral center designated as (1S) and the stereochemical descriptor [C@H] in its SMILES notation (CC1=C(C=CC(=C1)Br)[C@H](C)N) [1]. This defined chirality enables predictable enantioselectivity in downstream asymmetric transformations, a property absent in the racemic mixture (1-(4-bromo-2-methylphenyl)ethanamine). The racemic form introduces a 1:1 mixture of (R)- and (S)-enantiomers, which would produce a stereochemically heterogeneous product mixture in chiral synthesis, requiring additional separation steps that reduce overall yield and increase cost. The compound's chirality is established via resolution with D-N-Boc-proline as a chiral resolving agent during synthesis, ensuring optical purity suitable for stereocontrolled transformations [2].

chiral resolution enantioselective synthesis stereochemical control

Synthetic Route Advantage: D-N-Boc-Proline Resolution Method vs. Chiral tert-Butylsulfinamide Approach

The patented synthesis of (S)-1-(4-bromo-2-methylphenyl)ethanamine employs a cost-effective route using D-N-Boc-proline as the chiral resolving agent, a significant improvement over prior art methods that relied on chiral tert-butylsulfinamide auxiliaries with Red-Al reduction [1]. The prior tert-butylsulfinamide route incurred higher reagent costs and required cumbersome post-reaction workup procedures due to Red-Al handling. The improved route proceeds via LiHMDS-mediated imine salt formation from 4-bromo-2-methylbenzaldehyde, followed by methyl Grignard addition to yield the racemic amine, which is subsequently resolved with D-N-Boc-proline [1]. This methodological advancement translates to more economical procurement costs for end-users and ensures a supply chain with reduced manufacturing complexity.

process chemistry cost-effective synthesis chiral resolution

Ortho-Methyl Substitution: Synthetic Versatility vs. Unsubstituted 4-Bromophenyl Analog in Cross-Coupling Reactivity

The ortho-methyl substituent on (S)-1-(4-bromo-2-methylphenyl)ethanamine provides steric and electronic modulation that differentiates its cross-coupling behavior from the unsubstituted analog (R)-1-(4-bromophenyl)ethylamine . The ortho-methyl group introduces steric hindrance adjacent to the benzylic amine, which influences regioselectivity in subsequent coupling reactions and modulates the electronic environment of the bromine atom for Pd-catalyzed transformations. Compounds containing the 4-bromo-2-methylphenyl motif are documented participants in Suzuki-Miyaura and related cross-coupling reactions, with the ortho-methyl group providing a handle for fine-tuning biaryl dihedral angles in final inhibitor scaffolds [1]. In contrast, the unsubstituted 4-bromophenyl analog (CAS for (R)-enantiomer: 45791-36-4) lacks this steric differentiation, offering different coupling kinetics and product geometries.

Suzuki-Miyaura coupling steric modulation cross-coupling regioselectivity

Market Availability Comparison: (S)-Enantiomer Supplier Access vs. (R)-Enantiomer Supply Limitations

The (S)-enantiomer (CAS 1213105-63-5) is commercially available from multiple suppliers at 97-98% purity, with documented pricing and catalog availability . In contrast, the (R)-enantiomer (CAS 1037090-26-8) shows limited commercial presence, with supplier listings requiring quotation requests rather than immediate catalog purchase, indicating lower market availability . The (S)-enantiomer is stocked in standard pack sizes (e.g., 500 mg, 1 g, 5 g) by vendors including Leyan (catalog 1563004, 98% purity) and others . This differential in commercial accessibility reflects the (S)-enantiomer's established role in 11β-HSD1 inhibitor programs, whereas the (R)-enantiomer's niche research positioning limits its supply chain robustness.

chemical procurement supply chain commercial availability

Optimal Research Applications for (S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine Based on Comparative Evidence


11β-HSD1 Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

This compound is optimally deployed as a chiral amine building block for constructing 11β-HSD1 inhibitor scaffolds, as documented in US20100331320A [1]. The (S)-configuration at the benzylic center is stereochemically required for the final inhibitor's biological activity against 11β-HSD1, making this compound irreplaceable by its (R)-enantiomer or racemic mixture in SAR campaigns. The bromine substituent at the para position enables late-stage diversification via Suzuki-Miyaura cross-coupling, allowing medicinal chemists to explore substitution patterns on the phenyl ring while maintaining the stereochemical integrity of the amine handle. Researchers investigating metabolic disorders—including obesity, insulin resistance, and type 2 diabetes—rely on this intermediate for accessing enantiopure inhibitor candidates.

Asymmetric Synthesis Methodology Development and Chiral Auxiliary Evaluation

The D-N-Boc-proline resolution method disclosed in the 2025 Chinese patent [1] provides a benchmark for chiral amine synthesis methodology development. Process chemists evaluating chiral resolution strategies can use this compound as a case study for comparing resolving agent efficiency (D-N-Boc-proline vs. alternative agents such as mandelic acid derivatives or tartaric acid salts). The documented synthetic route from 4-bromo-2-methylbenzaldehyde—proceeding through LiHMDS-mediated imine formation, Grignard addition, and resolution—offers a reproducible platform for investigating reaction parameters including temperature optimization (-30°C to 10°C) and stoichiometric ratios (aldehyde:LiHMDS:Grignard = 1:1-1.15:1-1.2) [1].

Pd-Catalyzed Cross-Coupling Reaction Optimization Using Ortho-Substituted Aryl Bromides

The 4-bromo-2-methylphenyl motif serves as a model substrate for investigating steric and electronic effects in Pd-catalyzed cross-coupling reactions [1]. The ortho-methyl group introduces measurable steric hindrance that affects oxidative addition rates and transmetalation efficiency compared to unsubstituted para-bromo analogs. Organometallic chemists can utilize this compound to benchmark catalyst systems (e.g., Pd(PPh3)4 vs. Buchwald precatalysts) under varying conditions, generating quantitative data on coupling yields, reaction times, and substrate tolerance. The benzylic amine functionality remains intact during coupling, enabling direct incorporation into more complex biaryl amine architectures without protection/deprotection sequences.

Enantiopure Pharmaceutical Intermediate Supply Chain Qualification

Procurement and quality control teams evaluating chiral amine intermediates for pharmaceutical development can leverage the established commercial availability of this compound (multiple suppliers, 97-98% purity, standard pack sizes) as a benchmark for vendor qualification. The compound's well-defined analytical parameters—including InChIKey (GMCHYPOMQPPOJT-ZETCQYMHSA-N), SMILES notation, and computed physicochemical properties (XLogP3: 2.2, TPSA: 26 Ų, rotatable bonds: 1)—provide a standardized reference for identity and purity verification via HPLC, chiral chromatography, and NMR spectroscopy [2]. This scenario supports second-source qualification and supply chain risk mitigation for programs reliant on consistent access to this specific chiral intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-(4-Bromo-2-methyl-phenyl)-ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.